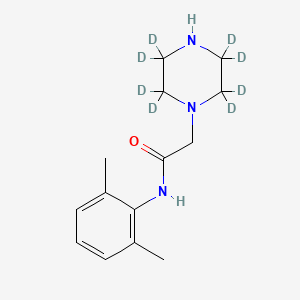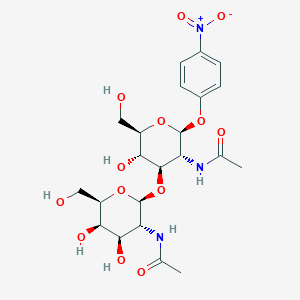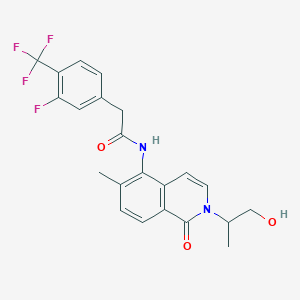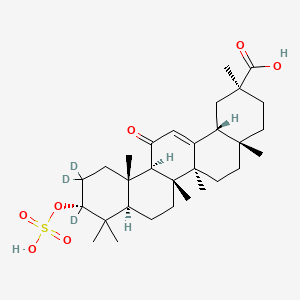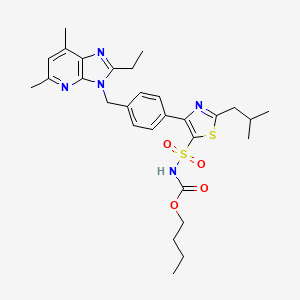
Germination-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germination-IN-2 is a synthetic compound known for its significant role in enhancing seed germination and seedling vigor. It is widely used in agricultural practices to improve crop yields and ensure uniform seedling emergence. This compound has garnered attention due to its ability to modulate various physiological and biochemical processes during seed germination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germination-IN-2 is synthesized through a multi-step chemical process involving the reaction of specific organic precursors under controlled conditions. The synthesis typically involves:
Step 1: Preparation of the precursor compound through a series of organic reactions such as esterification or amidation.
Step 2: Cyclization of the precursor to form the core structure of this compound.
Step 3: Functionalization of the core structure to introduce specific functional groups that enhance its activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Use of techniques like crystallization, distillation, and chromatography to isolate and purify this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Germination-IN-2 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation Products: Oxidized derivatives with enhanced stability.
Reduction Products: Reduced forms with altered reactivity.
Substitution Products: Functionalized derivatives with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
Germination-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in modulating seed germination and plant growth.
Medicine: Explored for potential therapeutic applications in promoting tissue regeneration.
Industry: Utilized in agricultural formulations to enhance crop yields and improve seedling vigor.
Wirkmechanismus
The mechanism of action of Germination-IN-2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to receptors on the seed coat, triggering a cascade of biochemical events.
Pathways Involved: Activation of signaling pathways that regulate water uptake, enzyme activation, and energy metabolism. This leads to the breakdown of stored nutrients and the initiation of seed germination.
Vergleich Mit ähnlichen Verbindungen
Germination-IN-2 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Karrikinolide, trimethylbutenolide, and other smoke-derived germination promoters.
Uniqueness: this compound exhibits higher potency and specificity in promoting seed germination compared to its analogs. It also has a broader spectrum of activity across different plant species.
Eigenschaften
Molekularformel |
C30H45NO3 |
|---|---|
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H45NO3/c1-19(9-14-28(34)31-21-7-5-4-6-8-21)24-12-13-25-23-11-10-20-17-22(32)15-16-29(20,2)26(23)18-27(33)30(24,25)3/h4-8,19-20,22-27,32-33H,9-18H2,1-3H3,(H,31,34)/t19-,20-,22-,23+,24-,25+,26+,27+,29+,30-/m1/s1 |
InChI-Schlüssel |
ABTFODLFVYTBHS-YAIFJCAJSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


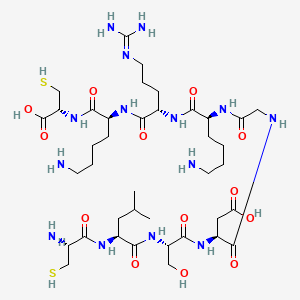

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
